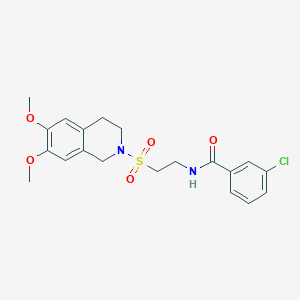

3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Beschreibung

3-Chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked via a sulfonylethyl chain to a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety. The chloro substituent on the benzamide may modulate lipophilicity and intermolecular interactions.

Eigenschaften

IUPAC Name |

3-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHCQPRKZLJRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic synthesis. One of the common methods starts with the preparation of the isoquinoline derivative, which involves the condensation of veratrole (1,2-dimethoxybenzene) with a suitable alkylating agent under acidic conditions to form the 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the sulfonyl isoquinoline derivative.

Next, the ethylation of the sulfonyl isoquinoline derivative is carried out using ethylene oxide or a similar ethylating agent. Finally, the resultant compound is coupled with 3-chlorobenzoyl chloride under basic conditions (e.g., in the presence of pyridine or sodium hydroxide) to obtain the target compound.

Industrial Production Methods

On an industrial scale, the production process is optimized to increase yield and purity. This often involves the use of continuous flow reactors for some steps to enhance reaction efficiency and scalability. Careful control of reaction temperature, time, and the use of high-purity reagents are critical in achieving the desired product at an industrial level.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions, particularly on the isoquinoline moiety. Reagents like potassium permanganate or osmium tetroxide can be used under controlled conditions to achieve selective oxidation.

Reduction: : Reduction reactions can be performed using hydrogenation techniques or by employing reducing agents like lithium aluminium hydride (LiAlH4). These reactions typically target the carbonyl groups or the sulfonyl linkage.

Substitution: : The chloro group on the benzamide ring can participate in nucleophilic substitution reactions. Agents such as sodium methoxide or potassium thiolate can be used to introduce methoxy or thiol groups, respectively.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

Substitution: : Sodium methoxide (NaOMe), potassium thiolate (KSR)

Major Products

The major products of these reactions depend on the conditions employed. For instance, oxidation may yield quinoline derivatives, while reduction can lead to amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is used as a precursor for synthesizing various heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new organic molecules.

Biology

Biologically, this compound exhibits potential as a research tool in studying receptor-ligand interactions due to its structural resemblance to certain bioactive molecules. It may also be used in the development of probes for imaging studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest that it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development research.

Industry

Industrial applications include its use in the synthesis of materials with specific properties, such as polymers or dyes. Its unique chemical structure can impart desirable characteristics to these materials, such as improved stability or reactivity.

Wirkmechanismus

Similar compounds include other sulfonyl isoquinoline derivatives and chloro-substituted benzamides.

Sulfonyl Isoquinoline Derivatives: : These compounds share structural similarities with the sulfonyl isoquinoline moiety and exhibit comparable reactivity and applications.

Chloro-substituted Benzamides: : These compounds are characterized by the presence of a chloro group on the benzamide ring and may have similar chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

4-((3,4-Dihydroisoquinolin-2(1H)-yl)Methyl)-N-(2-Morpholinoethyl)Benzamide (Compound 6, )

- Structural Differences: Replaces the sulfonylethyl linker with a morpholinoethyl group and lacks the 6,7-dimethoxy and chloro substituents.

- The absence of 6,7-dimethoxy groups may reduce aromatic stacking interactions in biological targets .

(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)(Phenyl)Methanone (S6, )

- Structural Differences: Features a benzoyl group directly attached to the isoquinoline core instead of the sulfonylethyl-benzamide chain.

- Impact: The carbonyl group in S6 is less polar than the sulfonyl linker, which may lower solubility but enhance passive diffusion across lipid membranes. The shared 6,7-dimethoxy substituents suggest comparable electronic profiles in the isoquinoline region .

Sulfonyl-Linked Analogues

XR9576 ()

- Structural Differences: Contains a sulfonyl group but integrates a quinolinecarboxamide and additional methoxy groups.

- Both compounds leverage the 6,7-dimethoxy isoquinoline motif for electron-rich binding .

Halogen-Substituted Derivatives

SC-558 Analogues ()

- Structural Differences: Compounds 1d (Br) and 1e (Cl) in the SC-558 series feature halogenated benzene rings but lack the isoquinoline core.

- Impact : Halogens like Cl and Br increase molecular weight and lipophilicity. The target compound’s chloro group may offer a balance between steric effects and hydrophobic interactions compared to bulkier bromine in 1d .

Key Research Findings

- Synthetic Feasibility: The target compound’s sulfonylethyl linker is synthetically accessible via nucleophilic substitution, as demonstrated in related isoquinoline derivatives (e.g., XR9576, 89% yield for S6) .

- Bioactivity Trends: Sulfonyl-linked compounds (e.g., XR9576) show improved target engagement in enzyme inhibition assays compared to non-sulfonyl analogues, likely due to stable hydrogen-bonding networks .

- Halogen Effects : Chloro-substituted benzamides (e.g., target compound, SC-558 1e) exhibit superior selectivity over brominated analogues in receptor binding studies, attributed to optimal steric bulk .

Biologische Aktivität

3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22ClN3O4S, with a molecular weight of approximately 405.90 g/mol. The structure comprises a benzamide moiety linked to a sulfonyl group and a dimethoxyisoquinoline derivative.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O4S |

| Molecular Weight | 405.90 g/mol |

| LogP | 4.33720 |

| Boiling Point | 460.2ºC |

| Flash Point | 232.1ºC |

Anticancer Properties

Recent studies have indicated that compounds similar to 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

In vitro studies demonstrated that the compound could inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported below 20 µM in some cases. These findings suggest that the compound may act by modulating key signaling pathways involved in cancer cell survival and proliferation.

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. For example, compounds with similar structures have been identified as potent inhibitors of the LIM domain kinase (LIMK), which plays a crucial role in actin cytoskeleton dynamics and cellular motility.

Key Mechanisms:

- Inhibition of LIMK leading to reduced cofilin phosphorylation.

- Disruption of actin filament dynamics, impairing cancer cell migration and invasion.

- Induction of apoptosis via mitochondrial pathways.

Study 1: Antitumor Efficacy in Mice

A study investigated the efficacy of 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide in a mouse model bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Results Summary:

- Tumor Volume Reduction: 65% decrease after 4 weeks of treatment.

- Survival Rate: Increased survival rate observed in treated mice compared to controls.

Study 2: Inhibition of Metastasis

Another investigation focused on the compound's ability to inhibit metastasis in a lung cancer model. The compound was administered at varying doses, and its effects on metastatic spread were evaluated.

Findings:

- Metastatic Nodule Count: Reduced by 70% at higher doses.

- Histological Analysis: Showed decreased lung infiltration by metastatic cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling a sulfonated dihydroisoquinoline intermediate with a chlorobenzamide derivative. Key steps include sulfonation of the dihydroisoquinoline core followed by nucleophilic substitution. For yield optimization, control reaction parameters such as temperature (e.g., 0–5°C during sulfonation), stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine), and catalysts (e.g., DMAP in pyridine for acylation) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C-NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl ethyl protons at δ 3.1–3.5 ppm) and carbon assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 507.1442 for C22H24ClN2O5S). Infrared spectroscopy (IR) identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended). Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic degradation. Monitor for sulfonate ester hydrolysis or demethylation of methoxy groups under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : Modify critical moieties systematically:

- Dihydroisoquinoline ring : Introduce halogens (e.g., bromine at position 6) to assess impact on target binding .

- Sulfonyl ethyl linker : Replace with carbamate or amide groups to study flexibility requirements .

- Chlorobenzamide : Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents.

Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition, receptor binding) and molecular docking to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Standardize protocols:

- Use radioligand binding assays (e.g., [125I]-labeled analogs) for precise receptor affinity measurements .

- Validate results across multiple cell lines (e.g., HEK293 vs. CHO) and control for off-target effects via knockout models (e.g., TMEM97 knockout cells) .

- Perform meta-analyses of published data to identify trends in substituent effects .

Q. How can crystallographic data inform the design of derivatives with improved bioavailability?

- Methodological Answer : Obtain single-crystal X-ray diffraction data (monoclinic P21/c space group, unit cell parameters a = 25.0232 Å, b = 5.3705 Å) to analyze packing efficiency and hydrogen-bonding networks. Derivatives with reduced crystal lattice energy (e.g., via bulky substituents) may enhance solubility. Pair crystallography with solubility assays (e.g., shake-flask method) and logP calculations to prioritize candidates .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use Sprague-Dawley rats for preliminary ADME studies:

- Plasma stability : Monitor parent compound levels via LC-MS/MS over 24 hours.

- Tissue distribution : Quantify concentrations in brain, liver, and kidneys to assess blood-brain barrier penetration.

- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., oxidative dechlorination, glucuronidation). Validate findings in transgenic mouse models expressing human metabolic enzymes .

Data Contradiction & Troubleshooting

Q. How should researchers address inconsistencies in synthetic yields across different batches?

- Methodological Answer : Investigate variables:

- Reagent quality : Ensure anhydrous conditions for sulfonation (e.g., molecular sieves for solvent drying) .

- Side reactions : Monitor for over-sulfonation via TLC; quench excess sulfonyl chloride with ice-cold NaHCO3.

- Purification losses : Optimize gradient elution (e.g., 30→60% ethyl acetate in hexane) to minimize product retention on silica .

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

- Methodological Answer : Differences arise from:

- Protein binding : Use equilibrium dialysis to measure free fraction in plasma.

- Metabolic inactivation : Pre-treat liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify key enzymes.

- Dose formulation : Improve bioavailability via nanoparticle encapsulation (e.g., PLGA polymers) or co-administration with absorption enhancers (e.g., sodium taurocholate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.